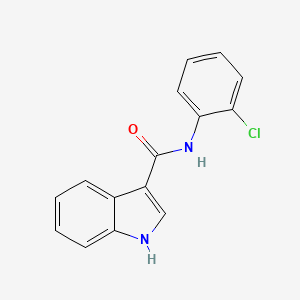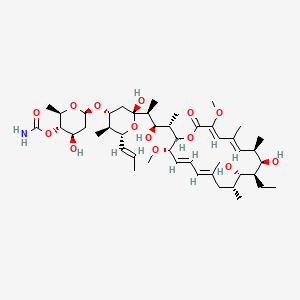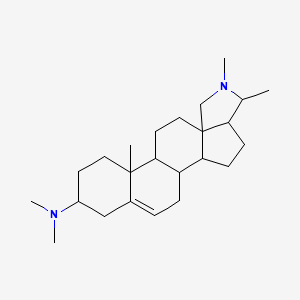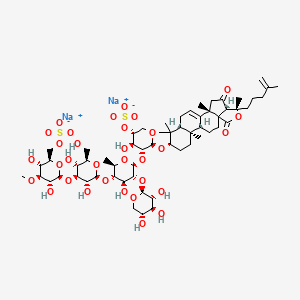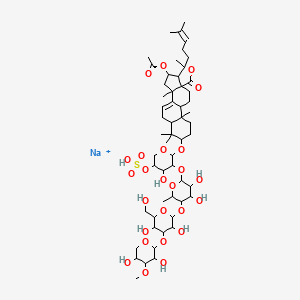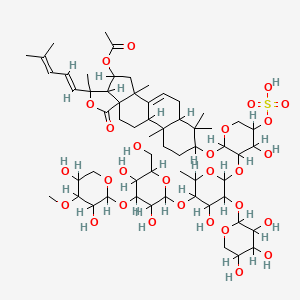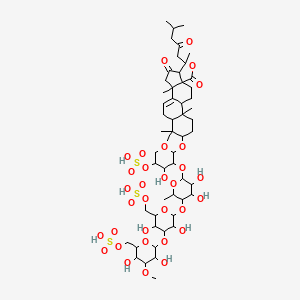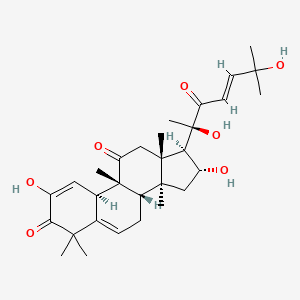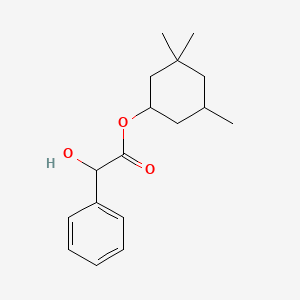
环磷酰胺
描述
- 它是一种血管扩张剂 ,意味着它可以使血管放松,从而增加血流量。
- 虽然在美国和加拿大未获批准使用,但环己环酯在欧洲多个国家获得批准。
- 它已被用于治疗多种血管疾病,包括跛行 、动脉硬化 和雷诺氏病 .
环己环酯: 是一种有机化合物,化学式为 CHO。
作用机制
科学研究应用
- 环己环酯的应用涵盖多个领域:
临床医学: 用于治疗血管疾病、跛行和夜间腿部抽筋。
研究: 研究其对血管健康和血流调节的影响。
行业: 虽然有限,但它可能在制药或相关领域找到应用。
生化分析
Biochemical Properties
Cyclandelate interacts with the Voltage-dependent calcium channel subunit alpha-2/delta-1 and Liver carboxylesterase 1 . It produces peripheral vasodilation by a direct effect on vascular smooth muscle . The pharmacological action of Cyclandelate may be due to calcium-channel antagonism .
Cellular Effects
Cyclandelate is in a class of drugs called vasodilators . It relaxes veins and arteries, which makes them wider and allows blood to pass through them more easily . This effect of Cyclandelate influences cell function by improving blood flow and oxygen supply to various cells and tissues.
Molecular Mechanism
The mechanism of action of Cyclandelate involves producing peripheral vasodilation by a direct effect on vascular smooth muscle . This action may be due to its ability to antagonize calcium channels, thereby relaxing the smooth muscle cells in the blood vessels and improving blood flow .
Transport and Distribution
准备方法
- 不幸的是,环己环酯的具体合成路线和反应条件在文献中并不容易获得。
- 工业生产方法也很少,这可能导致其批准状态有限。
化学反应分析
- 环己环酯可能发生多种反应,包括氧化、还原和取代反应。
- 这些反应中常用的试剂和条件尚未公开。
- 这些反应产生的主要产物没有得到很好的记录。
相似化合物的比较
- 不幸的是,与类似化合物的详细比较并不容易获得。
- 需要进一步研究来突出环己环酯的独特性并确定相关化合物。
属性
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-12-9-14(11-17(2,3)10-12)20-16(19)15(18)13-7-5-4-6-8-13/h4-8,12,14-15,18H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHCOOQXZCIUNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022862 | |
| Record name | Cyclandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cyclandelate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
192-194 °C @ 14 MM HG | |
| Record name | Cyclandelate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLANDELATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
PRACTICALLY INSOL IN WATER; SOL IN LIPOIDS & THEIR SOLVENTS, FREELY SOL IN PETROLEUM ETHER, ETHANOL; SOL IN DIETHYL ETHER, ACETONE, 9.97e-02 g/L | |
| Record name | CYCLANDELATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclandelate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cyclandelate produces peripheral vasodilation by a direct effect on vascular smooth muscle. Pharmacological action may be due to calcium-channel antagonism., ...MOST OF ITS PHARMACOLOGICAL PROPERTIES ARE VERY SIMILAR TO THOSE OF PAPAVERINE & OF MANY SYNTHETIC ANTISPASMODICS PROMOTED PRIMARILY FOR EFFECTS ON SMOOTH MUSCLE., PAPAVERINE IS POTENT INHIBITOR OF CYCLIC NUCLEOTIDE PHOSPHODIESTERASE FOUND IN MANY TISSUES & CAN INCR CONCN OF CYCLIC ADENOSINE 3',5'-MONOPHOSPHATE (CYCLIC AMP). SINCE CYCLIC AMP HAS BEEN IMPLICATED AS POSSIBLE MEDIATOR OF BETA-ADRENERGIC RELAXATION OF SMOOTH MUSCLE, SUCH MECHANISM OF ACTION...IS PLAUSIBLE. /PAPAVERINE/ | |
| Record name | Cyclandelate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLANDELATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS | |
CAS No. |
456-59-7 | |
| Record name | Cyclandelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclandelate [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclandelate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cyclandelate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-hydroxy-, 3,3,5-trimethylcyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclandelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLANDELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4139O1OAY2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLANDELATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclandelate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50-53, 50-53 °C, 56 °C | |
| Record name | Cyclandelate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLANDELATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclandelate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of cyclandelate?
A1: Cyclandelate is recognized for its calcium modulating properties. [] It primarily acts by inhibiting the influx of extracellular calcium ions into cells, thus influencing various cellular processes. []
Q2: How does cyclandelate's calcium modulating activity translate into its vasodilatory effects?
A2: While the exact mechanism is not fully elucidated, cyclandelate's inhibition of calcium influx into vascular smooth muscle cells is thought to prevent calcium-induced contraction, leading to vasodilation. [] This relaxation of blood vessels can enhance peripheral and cerebral blood flow. []
Q3: Does cyclandelate affect intracellular calcium stores?
A3: Research suggests that the rise in cytosolic free calcium concentration upon stimulation of cultured human endothelial cells likely depends on the influx of calcium ions from an intracellular storage pool, rather than being significantly affected by cyclandelate. []
Q4: How does cyclandelate affect platelet function?
A4: Cyclandelate has been shown to inhibit platelet aggregation induced by various agonists, including thrombin and platelet activating factor. [] This effect is attributed to its ability to suppress the mobilization of calcium ions within platelets, which are essential for the execution of aggregation. []
Q5: What is the molecular formula and weight of cyclandelate?
A5: Cyclandelate is represented by the molecular formula C19H28O3 and has a molecular weight of 304.42 g/mol. []
Q6: Is there any spectroscopic data available for cyclandelate?
A6: Yes, the ultraviolet spectrum of cyclandelate exhibits absorption maxima (λmax) at 252.0 nm, 258.1 nm, and 264.1 nm. The corresponding molar absorptivities (E 1cm 1%) are 5.85, 6.95, and 5.30, respectively. [] Infrared spectroscopy data also confirms its structural characteristics. []
Q7: Has the stability of cyclandelate been investigated in different formulations?
A7: Yes, studies have investigated the bioavailability of cyclandelate from different capsule formulations. [] Notably, variations in dissolution rates among commercially available capsules were observed, which correlated with differences in bioavailability in both beagle dogs and humans. []
Q8: Does cyclandelate exhibit any catalytic properties?
A8: Cyclandelate is not generally recognized for exhibiting catalytic properties. Its primary mode of action is through its pharmacological effects related to calcium modulation. []
Q9: Have any computational studies been conducted on cyclandelate?
A9: A study utilizing pharmaco-EEG in healthy volunteers after cyclandelate administration provided evidence for a pharmacokinetic-pharmacodynamic relationship. [] This suggests that computational modeling approaches could be employed to further investigate the relationship between cyclandelate's pharmacokinetic properties and its effects on brain activity.
Q10: What is known about the structure-activity relationship of cyclandelate?
A10: While detailed SAR studies are limited in the provided research, it's known that the metabolites of cyclandelate, namely cyclandelate alcohol and cyclandelate acid, do not exhibit the same inhibitory effects on platelet calcium mobilization and aggregation as the parent compound. [] This highlights the importance of the specific structural features of cyclandelate for its biological activity.
Q11: What formulation strategies have been explored to improve the bioavailability of cyclandelate?
A11: Research indicates that the presence of food can enhance the bioavailability of cyclandelate from capsules. [] This suggests that formulation strategies aimed at optimizing drug absorption in the fed state could be beneficial.
Q12: Have any specific formulation challenges been identified for cyclandelate?
A12: Studies have shown that a poorly bioavailable capsule formulation of cyclandelate exhibited slow dissolution rates and extensive whisker (needle-like crystal) growth within the capsule mass. [] This highlights the need for careful formulation development to ensure optimal drug release and absorption.
Q13: What is known about the absorption and metabolism of cyclandelate?
A13: Following oral administration, cyclandelate is absorbed and subsequently hydrolyzed to its metabolites, including cyclandelate alcohol, cyclandelate acid, and mandelic acid. [, , ] The presence of food has been shown to influence the absorption kinetics of cyclandelate. []
Q14: How are the plasma concentrations of cyclandelate and its metabolites measured?
A14: High-performance liquid chromatography (HPLC) has been employed to determine plasma concentrations of cyclandelate and its metabolite, mandelic acid, in patients treated with oral cyclandelate. []
Q15: Have any studies investigated the pharmacokinetic-pharmacodynamic relationship of cyclandelate?
A15: Yes, a study utilizing quantitative topographical pharmaco-EEG in healthy volunteers provided evidence for a pharmacokinetic-pharmacodynamic relationship after cyclandelate administration. [] The observed increase in spectral power density in specific EEG frequency bands coincided with the time course of cyclandelate metabolite concentrations in the blood. []
Q16: Has the effect of cyclandelate on cognitive function been studied?
A16: Multiple studies have investigated the effects of cyclandelate on cognitive function in elderly patients, with mixed results. Some studies reported improvements in memory, cognitive performance, and mental deterioration scales, while others found no significant differences compared to placebo. [, , , , , , , , ]
Q17: Are there any animal models used to study cyclandelate's effects?
A17: The development of collateral vessels after ligation of specific arteries in rabbits has been utilized as an animal model to study the effects of cyclandelate on collateral circulation. [] Additionally, the impact of cyclandelate on hemorrheology and thrombosis has been investigated in rat models. []
Q18: How does cyclandelate affect glucose uptake in the brain?
A18: Studies in rats suggest that cyclandelate may enhance glucose penetration into the brain, potentially contributing to its protective effects against hypoxia. []
Q19: What factors affect the dissolution rate of cyclandelate capsules?
A19: The dissolution rate of cyclandelate capsules has been shown to be influenced by factors such as the volume of the dissolution medium, stirring speed, and the presence of surfactants like Tween 80. []
Q20: What analytical methods have been employed for the quantification of cyclandelate?
A20: Reverse-phase high-performance liquid chromatography (RP-HPLC) has been widely used for the determination of cyclandelate content and related substances in pharmaceutical formulations. [, ] Additionally, gas-liquid chromatography (GLC) has also been explored for the estimation of cyclandelate in pharmaceutical preparations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



